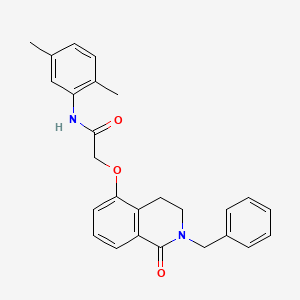
2-((2-benzyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)-N-(2,5-dimethylphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((2-benzyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)-N-(2,5-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C26H26N2O3 and its molecular weight is 414.505. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-((2-benzyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)-N-(2,5-dimethylphenyl)acetamide has garnered attention in recent pharmacological studies due to its potential biological activities. This article delves into its biological activity, summarizing research findings, case studies, and relevant data.
Chemical Information
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C26H26N2O3 |
| Molecular Weight | 426.49 g/mol |
| SMILES Notation | CC(C)C(=O)N(c1ccccc1)Oc2c3ccccc3c(c2=O)c4ccccc4 |
| InChI Key | InChI=1S/C26H26N2O3/c1-18-8-6-12-23(19(18)2)27-25(29)17-31-24-13-7-11-22-21(24)14-15-28(26(22)30)16-20-9-4-3-5-10-20/h3-13H,14-17H2,1-2H3,(H,27,29) |
This compound features a complex structure that includes a tetrahydroisoquinoline moiety, which is often associated with various biological activities.
Research indicates that compounds similar to this compound exhibit multiple mechanisms of action:
- Antioxidant Activity : Many isoquinoline derivatives are known for their ability to scavenge free radicals and reduce oxidative stress, which may contribute to their neuroprotective effects.
- Anti-inflammatory Effects : Studies have shown that such compounds can inhibit pro-inflammatory cytokines and pathways, suggesting potential applications in treating inflammatory conditions.
- Antimicrobial Properties : Some derivatives have demonstrated efficacy against various bacterial strains, indicating a possible role in antimicrobial therapy.
Neuroprotective Effects
A study conducted on a related tetrahydroisoquinoline compound demonstrated significant neuroprotective effects in models of neurodegeneration. The compound was shown to reduce neuronal apoptosis and improve cognitive function in animal models of Alzheimer’s disease.
Anticancer Activity
In vitro studies have indicated that 2-(benzyl)-1-one derivatives exhibit selective cytotoxicity against cancer cell lines. One study reported that a similar compound inhibited the proliferation of breast cancer cells by inducing apoptosis through the activation of caspase pathways .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for its therapeutic application:
| Parameter | Value |
|---|---|
| Absorption | Rapidly absorbed |
| Distribution | Widely distributed in tissues |
| Metabolism | Primarily hepatic |
| Half-life | Approximately 6 hours |
| Excretion | Renal |
These parameters suggest that the compound has favorable pharmacokinetic properties for potential therapeutic use.
属性
IUPAC Name |
2-[(2-benzyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]-N-(2,5-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O3/c1-18-11-12-19(2)23(15-18)27-25(29)17-31-24-10-6-9-22-21(24)13-14-28(26(22)30)16-20-7-4-3-5-8-20/h3-12,15H,13-14,16-17H2,1-2H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKLUYIRYKAPVEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)COC2=CC=CC3=C2CCN(C3=O)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














